6-Phenyl-3-azabicyclo[3.2.0]heptane
Description
6-Phenyl-3-azabicyclo[3.2.0]heptane (CAS: 153909-73-0) is a bicyclic amine with a phenyl substituent at the 6-position of the fused bicyclo[3.2.0]heptane scaffold. Its molecular formula is C₁₂H₁₅N, and it has a molecular weight of 173.25 g/mol . This compound is structurally characterized by a nitrogen atom at the 3-position and a rigid bicyclic framework, which confers unique steric and electronic properties.
Properties
IUPAC Name |
6-phenyl-3-azabicyclo[3.2.0]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-2-4-9(5-3-1)11-6-10-7-13-8-12(10)11/h1-5,10-13H,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEICVRUUVHTYRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC2C1C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-Phenyl-3-azabicyclo[3.2.0]heptane can be achieved through several methods. One notable method involves the photocyclization of bisallyl ammonium salts in the presence of an inert solvent and a sensitizing agent . Another method involves the photocyclization of specific precursors under controlled conditions to yield the desired bicyclic structure . These methods highlight the importance of light-induced reactions in the synthesis of this compound.
Chemical Reactions Analysis
6-Phenyl-3-azabicyclo[3.2.0]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Therapeutic Applications
1. Neuroleptic Agents:
6-Phenyl-3-azabicyclo[3.2.0]heptane derivatives are significant in the development of neuroleptic medications. These compounds have been explored as precursors for various neuroleptics, which are used in the treatment of psychiatric disorders such as schizophrenia and bipolar disorder. The ability to modify the azabicyclo structure allows for the optimization of pharmacokinetic properties and receptor selectivity, enhancing therapeutic efficacy while minimizing side effects .
2. Antibacterial Activity:
Research has indicated that derivatives of this compound exhibit antibacterial properties, particularly against Gram-positive bacteria like Streptococcus pneumoniae and Staphylococcus aureus. These findings suggest potential applications in developing new antibiotics to combat resistant bacterial strains .
3. Dopamine Receptor Modulation:
The compound has also been investigated for its interactions with dopamine receptors, particularly D3 and D4 subtypes. Its structure allows it to act as a modulator, which could be beneficial in treating conditions related to dopamine dysregulation, such as Parkinson's disease and addiction disorders .
Synthesis Techniques
The synthesis of this compound can be achieved through several methods:
1. Photocyclization:
This method involves the photolytic cyclization of bisallylammonium salts, which produces multiple stereoisomers of the compound. The photocyclization process can be optimized using various solvents and sensitizers, allowing for selective formation of desired isomers .
2. Cascade Reactions:
Recent advancements have employed cascade reactions for synthesizing azabicyclo compounds efficiently. These reactions involve multiple bond-forming transformations occurring within a single synthetic step, significantly reducing the time and resources needed for synthesis .
Case Studies
Case Study 1: Neuroleptic Development
A study demonstrated the synthesis of (+)-exo-6-phenyl-3-azabicyclo[3.2.0]heptanes as neuroleptic agents with promising pharmacological profiles. The research highlighted the importance of stereochemistry in enhancing receptor affinity and selectivity .
Case Study 2: Antibacterial Efficacy
In another study, researchers synthesized novel derivatives of this compound and evaluated their antibacterial activity against various pathogens. The results indicated significant improvements in activity compared to existing antibiotics, suggesting a viable path for developing new treatments against resistant bacteria .
Mechanism of Action
The mechanism of action of 6-Phenyl-3-azabicyclo[3.2.0]heptane involves its interaction with specific molecular targets. The nitrogen atom within its bicyclic structure plays a crucial role in its reactivity and interactions. The pathways involved in its mechanism of action are still under investigation, but it is believed to interact with various enzymes and receptors in biological systems .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pharmacological and physicochemical properties of bicyclic amines are highly dependent on their substitution patterns and ring systems. Below is a detailed comparison of 6-phenyl-3-azabicyclo[3.2.0]heptane with analogous compounds.
3-Benzyl-3-azabicyclo[3.1.1]heptan-6-one
- Structure : Features a benzyl group at the 3-position and a ketone at the 6-position in a bicyclo[3.1.1]heptane system.
- Molecular Weight: 201.27 g/mol (C₁₃H₁₅NO) .
- Key Differences: The bicyclo[3.1.1] framework introduces a smaller ring system compared to bicyclo[3.2.0], altering ring strain and conformational flexibility. The ketone group enhances polarity, reducing lipophilicity (logP ~1.18) compared to the phenyl-substituted analog .
3-Oxa-6-azabicyclo[3.2.0]heptane Hydrochloride
- Structure : Contains an oxygen atom at the 3-position and a nitrogen at the 6-position in the bicyclo[3.2.0] system.
- Molecular Weight: 99.13 g/mol (C₅H₉NO·HCl) .
- Lower molecular weight and reduced steric bulk compared to the phenyl-substituted derivative.
6-Thia-3-azabicyclo[3.1.1]heptane
- Structure : Substitutes a sulfur atom at the 6-position in a bicyclo[3.1.1] system.
- Molecular Weight : 115.2 g/mol (C₅H₉NS) .
- The [3.1.1] system confers distinct ring strain compared to [3.2.0], affecting reactivity. No pharmacological data reported, but sulfur-containing analogs are often explored for metabolic stability .
tert-Butyl (1S,5R)-6-Amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
- Structure: A carbamate-protected derivative with an amino group at the 6-position.
- Molecular Weight : 240.3 g/mol (C₁₂H₂₀N₂O₂) .
- Key Differences: The tert-butyloxycarbonyl (Boc) group enhances solubility and stability during synthesis. Amino substitution at the 6-position introduces a site for further functionalization, unlike the phenyl group in the target compound .
Receptor Binding Affinity
- This compound Derivatives: Exhibit selective binding to dopamine D₂L and D₃ receptors over D₁, with enantiomers showing distinct affinities (e.g., 10-fold differences in IC₅₀ values) . The phenyl group enhances hydrophobic interactions with receptor pockets, contributing to higher affinity compared to non-aromatic analogs .
- 3-Azabicyclo[3.2.0]heptane Carboxylates :
- Modifications like Boc protection (as in ) reduce receptor binding but improve pharmacokinetic properties .
Biological Activity
6-Phenyl-3-azabicyclo[3.2.0]heptane, a bicyclic compound, has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis, and relevant case studies.
The molecular formula for this compound is with a molecular weight of 258.27 g/mol. The compound exhibits a bicyclic structure that allows it to interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C14H14N2O3 |
| Molecular Weight | 258.27 g/mol |
| IUPAC Name | 3-benzyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxamide |
| InChI Key | NJNWBFHBWFBWNN-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with neurotransmitter receptors, particularly dopamine receptors. Research indicates that derivatives of this compound exhibit greater binding affinity at D(2L) and D(3) dopamine receptors compared to D(1) sites, which suggests potential applications in neuropharmacology and the treatment of disorders such as schizophrenia and Parkinson's disease .
Biological Activity Findings
- Antimuscarinic Properties : Similar compounds have demonstrated significant antimuscarinic activity, with some derivatives being more potent than traditional agents like atropine . This suggests that this compound may also possess similar properties.
- Dopamine Receptor Binding : In studies involving racemic mixtures of azabicyclo compounds, it was found that specific enantiomers exhibited distinct affinities for dopamine receptors, indicating the importance of stereochemistry in their biological effects .
Case Studies
Case Study 1 : A study on the synthesis of new 3-azabicyclo[3.2.0]heptane derivatives showed promising results in terms of their binding affinity at dopamine receptors, suggesting potential for drug development targeting neurological conditions .
Case Study 2 : Research involving the structural comparison of azabicyclo compounds with standard anticholinergic drugs revealed modifications in the pharmacophore model that could enhance therapeutic efficacy while minimizing side effects .
Synthesis and Research Applications
The synthesis of this compound typically involves multicomponent reactions and kinetic resolution techniques to obtain specific enantiomers with desired biological activities . Its applications extend beyond pharmacology into fields such as organic chemistry and material science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-phenyl-3-azabicyclo[3.2.0]heptane derivatives?
- Methodology : The synthesis often involves cycloaddition reactions or functionalization of preformed bicyclic scaffolds. For example, describes a nitrogen-protected azabicyclo intermediate synthesized via a DMF-mediated reaction under nitrogen, followed by oxidation with oxalyl chloride/DMSO to introduce aldehyde groups. Column chromatography (e.g., silica gel) is critical for purification .
- Key Considerations : Reaction atmosphere (e.g., inert gas) and solvent selection (e.g., dichloromethane for low nucleophilicity) significantly impact yield.
Q. How can structural characterization of this compound derivatives be optimized?
- Methodology : Use a combination of NMR (1H/13C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. highlights the use of pharmacopeial reference standards (e.g., EP standards) to validate purity and stereochemistry. For fluorinated analogs, 19F NMR is essential (see for SMILES/InChI key cross-referencing) .
Q. What biological activities are reported for azabicyclo[3.2.0]heptane derivatives?
- Findings : reports antibacterial activity in a Cr(III) complex of a structurally related 4-thia-1-azabicyclo[3.2.0]heptane derivative. Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus and E. coli are standard for screening .
Advanced Research Questions
Q. How can synthetic yields of this compound be improved?
- Optimization Strategies :
- Solvent Selection : notes that solvents like benzene or methanol influence reaction kinetics and byproduct formation in azabicyclo syntheses.
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) may enhance functionalization efficiency.
- Temperature Control : Low-temperature (−78°C) oxidation steps (e.g., Swern oxidation in ) minimize side reactions .
Q. How do structural modifications (e.g., substituents on the phenyl ring) affect bioactivity?
- Structure-Activity Relationship (SAR) : demonstrates that substituents like 4-methoxy or 4-hydroxyphenyl groups modulate activity in combinatorial libraries. For example, 4-OH-phenyl analogs showed enhanced binding in enzyme inhibition assays .
- Experimental Design : Parallel synthesis of analogs with varying R-groups, followed by MIC or enzymatic IC50 determination, is recommended .
Q. What analytical challenges arise in resolving enantiomers of this compound derivatives?
- Methodology : Chiral HPLC or capillary electrophoresis with cyclodextrin-based stationary phases can separate enantiomers. emphasizes pharmacopeial guidelines for validating chiral purity in penam derivatives .
Q. How can solubility limitations in aqueous systems be addressed for pharmacokinetic studies?
- Solutions :
- Salt Formation : notes sodium/potassium salts (e.g., 4027-63-8) improve solubility.
- Co-solvents : Use PEG-400 or DMSO (≤10% v/v) in in vitro assays.
- Prodrug Strategies : Esterification of carboxylic acid groups (e.g., p-nitrobenzyl esters in ) enhances bioavailability .
Data Contradiction Analysis
Q. Why do reported MIC values for azabicyclo[3.2.0]heptane derivatives vary across studies?
- Key Factors :
- Strain Variability : Gram-positive vs. Gram-negative bacterial strains ( vs. 18).
- Assay Conditions : Differences in inoculum size, media composition, or incubation time.
- Compound Purity : Impurities ≤2% (by HPLC) can alter bioactivity ( ) .
Q. How do conflicting thermochemistry data for bicyclo[3.2.0]heptane derivatives impact reaction design?
- Resolution : provides reaction thermochemistry data (e.g., ΔH‡ for ring-opening) critical for optimizing exothermic/endothermic steps. Computational modeling (DFT) validates experimental ΔG values .
Experimental Design Tables
Table 1 : Solubility of this compound Derivatives in Common Solvents (Adapted from )
| Solvent | Solubility (mg/mL) | Conditions |
|---|---|---|
| Methanol | 45.2 | 25°C, stirring |
| Dichloromethane | 120.8 | Reflux |
| Water | <0.1 | pH 7.0 |
Table 2 : Comparative Antibacterial Activity ( vs. 18)
| Derivative | MIC (μg/mL) – S. aureus | MIC (μg/mL) – E. coli |
|---|---|---|
| Cr(III) Complex | 8.5 | 32.0 |
| 4-OH-Phenyl | 2.1 | 64.0 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
